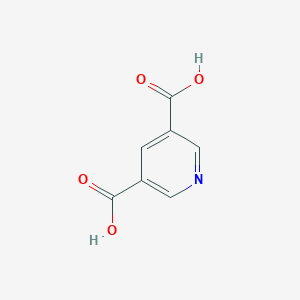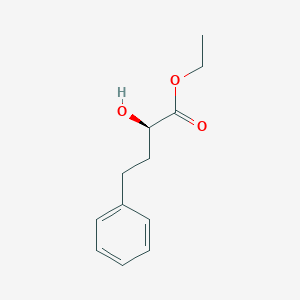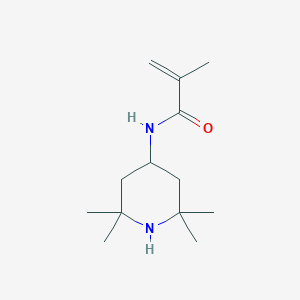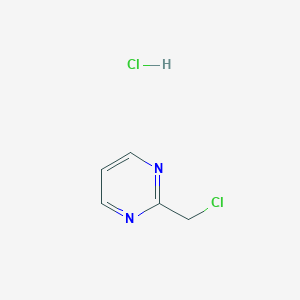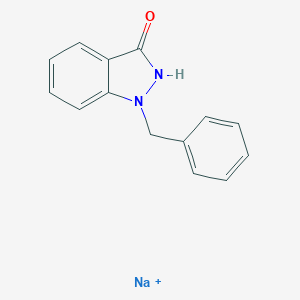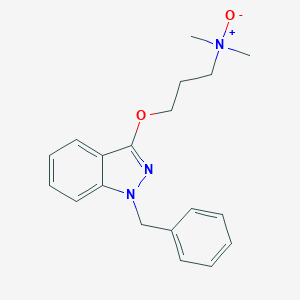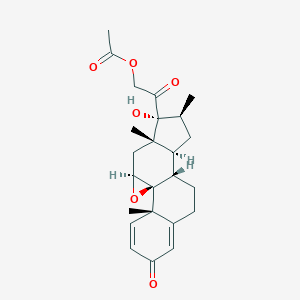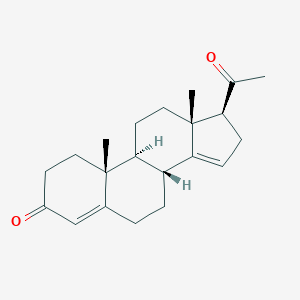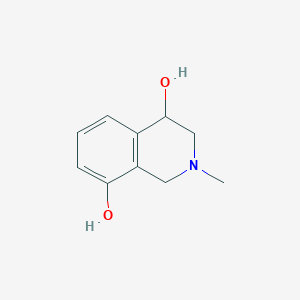
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
説明
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, involves steps like acetylation with acetyl chloride, cyclization with methanesulfonic acid, and reduction with sodium borohydride, achieving an overall yield of 80.8% (Song Hong-rui, 2011). This method may offer insights into the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol by indicating potential modifications to the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines, including derivatives like 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, can be studied using techniques such as NMR spectroscopy. For instance, the structure of 1-methyl-1,2,3,4-tetrahydroisoquinoline was confirmed via 1H-NMR spectroscopy, suggesting a similar approach could be applied to 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol for detailed structural analysis (Shao Ying-lu, 2007).
Chemical Reactions and Properties
The reactivity of tetrahydroisoquinoline derivatives can be influenced by their substituents. For example, 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines showed remarkable potency and selectivity as inhibitors, indicating that the substitution pattern significantly affects the chemical behavior and biological activity of these compounds (G. L. Grunewald et al., 1999). This suggests that 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol may also exhibit unique reactivity and properties based on its specific molecular structure.
科学的研究の応用
-
Chemical Properties and Structure
-
Neurotransmitter Function and Neurotoxicity Prevention
-
Potential Role in Parkinson’s Disease
- A study reported a decreased methylation of the CYP2E1 gene (indicative of an activation of gene transcription) and an increased expression of CYP2E1 mRNA in the brain of Parkinson’s disease patients . This suggests a potential role for “2-Methyl-1,2,3,4-tetrahydroisoquinoline” in the pathogenesis of Parkinson’s disease .
-
Isoquinoline Alkaloids and Biological Activities
-
Green and Sustainable Chemistry
- In the field of green and sustainable chemistry, efficient and recyclable catalysts are highly desired . The use of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” in multi-component reactions (MCRs) could potentially reduce the leaching of metal catalysts to the final product, thereby increasing its use in various pharmaceutical applications .
-
Role in Alcohol Addiction
将来の方向性
The future directions in the research of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIYKRHRXZGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545543 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
CAS RN |
23824-25-1 | |
| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



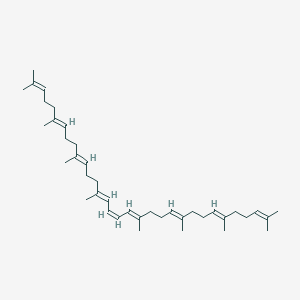
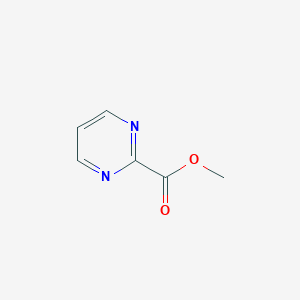
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)

